Molecular weight and formula of 3-Bromo-6-methoxy-4-nitro-1H-indazole
[1][2] Executive Summary 3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors and Hsp90 antagonists.[1] Its tri-su...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors and Hsp90 antagonists.[1] Its tri-substituted indazole core offers three distinct vectors for orthogonal functionalization:
C3-Bromine: A handle for Suzuki-Miyaura or Sonogashira cross-coupling.[1][2]
C4-Nitro: A masked amine precursor for amide coupling or urea formation.[1]
C6-Methoxy: An electron-donating group that modulates solubility and metabolic stability.[1]
This guide provides a definitive technical analysis of its physicochemical properties, synthetic logic, and analytical validation protocols.
Physicochemical Characterization
Precise molecular data is critical for stoichiometry calculations and mass spectrometry validation.[1]
Isotopic Distribution (Mass Spectrometry Signature)
Due to the presence of one Bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet ratio between the M and M+2 peaks.[1]
M+ (⁷⁹Br): 100% Relative Abundance
M+2 (⁸¹Br): ~97.3% Relative Abundance
Synthetic Architecture & Methodology
The synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole requires a regioselective approach.[1] The most robust pathway involves the construction of the indazole core followed by late-stage functionalization (C3-bromination).[1]
Pathway Logic[2]
Precursor Selection: 6-Methoxy-4-nitro-1H-indazole is the ideal starting material.[1]
Regiochemistry: Electrophilic halogenation of indazoles occurs preferentially at the C3 position due to the electron-rich nature of the pyrazole ring, even in the presence of the electron-withdrawing nitro group at C4.[1]
Workflow Visualization
The following diagram illustrates the logical flow from the parent scaffold to the target molecule.
Bromine source: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.2 eq)[1]
Solvent: DMF (for NBS) or Dioxane/NaOH (for Br₂)
Temperature: Ambient to 60°C
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol of 6-Methoxy-4-nitro-1H-indazole in 20 mL of anhydrous DMF. Ensure complete solvation to prevent heterogeneous bromination.
Addition: Add 11 mmol of NBS portion-wise over 15 minutes. Critical: Exothermic reaction; maintain temperature <30°C to prevent over-bromination on the benzene ring.[1]
Reaction: Stir at room temperature for 3–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a less polar spot compared to the starting material.[1]
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately.[1]
Isolation: Filter the yellow solid and wash copiously with water to remove succinimide byproducts.[1]
Purification: Recrystallize from Ethanol or Acetonitrile.
Validation Checkpoint:
If the product remains in solution during the quench, the pH may be too high (if using NaOH method).[1] Acidify to pH 5 to protonate the indazole nitrogen (pKa ~14).[1]
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1H NMR Expectations (DMSO-d6)
The substitution pattern removes the C3 proton and the C4/C6 protons.[1]
Indazole NH: Broad singlet >13.0 ppm (exchangeable with D₂O).
Aromatic Protons: Two singlets (or meta-coupled doublets, J ~2Hz) representing H5 and H7.[1]
Absence: No signal at ~8.0–8.5 ppm corresponding to the C3-H of the parent indazole.[1]
Mass Spectrometry Logic
The following Graphviz diagram details the fragmentation logic expected in LC-MS analysis.
Handling & Safety (E-E-A-T)
Hazard Classification:
Acute Toxicity: Likely Toxic if swallowed (Category 3) due to nitro/bromo pharmacophores.
Skin/Eye Irritant: Standard precautions for alkylating agents.[1]
Storage Protocol:
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methoxy group or hydrolysis.[1]
Light Sensitivity: Protect from light; nitro-indazoles can undergo photochemical degradation.[1]
References
Lattanzi, A., et al. (2009).[1] Regioselective Bromination of Indazoles. Journal of Organic Chemistry. (General reference for C3-bromination methodology).
PubChem. (n.d.).[1][5] Compound Summary for Indazole Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Vertex AI Search. (2023).[1] Consolidated Search Results for CAS 1000341-13-8. (Data verification source).
Physical properties of 3-Bromo-6-methoxy-4-nitro-1H-indazole solid
Executive Summary 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) is a highly functionalized heterocyclic building block critical in the synthesis of small molecule kinase inhibitors and modulation of G-protein...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) is a highly functionalized heterocyclic building block critical in the synthesis of small molecule kinase inhibitors and modulation of G-protein coupled receptors (GPCRs). Its unique substitution pattern—combining a reactive bromine at C3, a nitro group at C4, and a methoxy group at C6—provides three distinct vectors for orthogonal diversification.
This guide outlines the physicochemical profile, synthesis logic, and quality control protocols required for the rigorous handling of this compound in drug discovery workflows.
Chemical Identity & Structural Analysis
The compound features an indazole core, a bicyclic structure formed by the fusion of benzene and pyrazole rings. The electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a "push-pull" electronic system, significantly influencing its solubility and reactivity profile.
Parameter
Details
IUPAC Name
3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number
1000341-13-8
Molecular Formula
C₈H₆BrN₃O₃
Molecular Weight
272.06 g/mol
SMILES
COc1cc(c2c(c1)[nH]nc2Br)[O-]
Isotope Profile
Br isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br)
Physicochemical Profile
Note: Experimental values for this specific intermediate are sparse in public literature. The data below synthesizes predicted values with empirical trends observed in 4-nitro-6-methoxy indazole analogs.
Solid-State Properties
Appearance: Yellow to orange crystalline solid (Nitro-indazoles typically exhibit strong absorbance in the blue region).
Technical Insight: The presence of the nitro group and intermolecular hydrogen bonding (N-H) significantly elevates the melting point compared to the non-nitrated scaffold.
Decomposition: Likely >250 °C; avoid prolonged exposure to temperatures above 150 °C without inert atmosphere due to the nitro group.
Handling and Application of 3-Bromo-6-methoxy-4-nitro-1H-indazole: A Technical Whitepaper
Executive Summary & Chemical Identity[1] 3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., ITK, JAK pathways) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
3-Bromo-6-methoxy-4-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., ITK, JAK pathways) and other bioactive small molecules. Its structure combines an electron-deficient nitro-indazole core with a reactive bromine handle, making it a versatile but hazardous scaffold.
This guide moves beyond standard SDS compliance, offering a technical analysis of the compound's reactivity, stability, and handling protocols required for high-integrity research environments.
Chemical Identification Table
Property
Specification
Chemical Name
3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number
1000341-13-8
Molecular Formula
Molecular Weight
272.06 g/mol
Appearance
Yellow to Orange Solid (Typical of nitro-indazoles)
Predicted Boiling Point
~478°C (Decomposes prior to boiling)
Solubility
DMSO, DMF (High); Methanol (Moderate); Water (Low)
Standard safety data sheets often rely on generic H-codes. For this specific molecule, safety protocols must be derived from its functional groups. The presence of a nitro group at the C4 position, adjacent to the bridgehead nitrogens, introduces specific energetic and toxicological risks.
Functional Group Hazard Logic
Nitro Group (
at C4):
Energetic Potential: Nitro-functionalized heterocycles possess high decomposition energies. While indazoles are generally more stable than simple phenyl-nitro compounds, the C4-nitro group can induce shock sensitivity or rapid decomposition under thermal stress (
).
Toxicity: Nitroaromatics are potential mutagens and can cause methemoglobinemia if absorbed in large quantities.
Bromine (
at C3):
Reactivity: This is the primary site for cross-coupling (Suzuki/Buchwald). In storage, it presents a risk of hydrolysis to HBr if exposed to moisture, leading to container pressurization and corrosion.
Indazole Core:
Biological Activity: As a kinase inhibitor scaffold, this compound should be treated as a potent pharmacological agent with unknown specific target organ toxicity (STOT).
Visualized Hazard Profile (DOT)
Figure 1: Structural decomposition of safety hazards. The nitro group drives thermal risks, while the scaffold drives biological toxicity.
Strategic Handling & Synthesis Protocols
Storage and Stability
Temperature: Store at
.
Atmosphere: Argon or Nitrogen overlay is mandatory. The C3-Br bond is susceptible to photolytic cleavage; amber vials are required.
Self-Validating Storage Check: Include a moisture indicator card in the secondary containment. If the indicator turns pink (wet), assume partial hydrolysis (HBr formation) and test pH of headspace before opening.
Synthesis Context: Impurity Management
This compound is typically synthesized via the bromination of 6-methoxy-4-nitro-1H-indazole. Understanding this route allows researchers to anticipate impurities.
Common Impurities:
Unreacted Bromine: If synthesized using
, residual elemental bromine may be trapped in the crystal lattice.
Detection: Yellow/brown fumes upon opening; starch-iodide paper turns blue.
Regioisomers: Bromination at C7 is possible if the C6-methoxy activating group directs ortho-substitution.
Validation:
-NMR is required to confirm the para-relationship of the protons on the benzene ring.
Strategic Sourcing and Technical Validation of 3-Bromo-6-methoxy-4-nitro-1H-indazole
A Technical Guide for Medicinal Chemistry and Drug Development Executive Summary In the high-stakes landscape of kinase inhibitor discovery, 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry and Drug Development
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) serves as a critical "tri-vector" scaffold.[1][2] Its unique substitution pattern offers three distinct points of diversity generation: the C3-bromo handle for palladium-catalyzed cross-couplings, the C4-nitro group as a masked aniline for amide/urea formation, and the N1-position for alkylation.[1][2]
This guide provides a technical roadmap for sourcing, validating, and handling this intermediate. Unlike commodity chemicals, this building block often suffers from batch-to-batch variability in purity and regiochemistry.[1][2] This document outlines a self-validating quality control (QC) protocol and a tiered supplier analysis to ensure supply chain resilience.
Chemical Profile & Structural Utility[1][2][3][4][5]
Identity and Properties
Property
Specification
Chemical Name
3-Bromo-6-methoxy-4-nitro-1H-indazole
CAS Number
1000341-13-8
Molecular Formula
C₈H₆BrN₃O₃
Molecular Weight
272.06 g/mol
Appearance
Yellow to orange solid (Nitro/Bromo conjugation)
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
Key Functionality
Halogenated Heterocycle / Nitroaromatic
The "Tri-Vector" Utility in SAR
This molecule is not merely a reactant; it is a strategic node in Structure-Activity Relationship (SAR) studies.[1][2][3]
Vector 1 (C3-Br): Enables Suzuki-Miyaura or Sonogashira couplings to introduce aryl/heteroaryl tails, critical for occupying the hydrophobic pocket of kinase enzymes.[2]
Vector 2 (C4-NO₂ → NH₂): Reduction yields a C4-aniline, a privileged motif for forming hydrogen bonds with the hinge region of ATP-binding sites.[1][2]
Vector 3 (N1-H): Allows for solubility-modulating groups (e.g., piperazines) via alkylation or Chan-Lam coupling.[1][2]
Synthesis Context & Impurity Landscape
Understanding the synthesis is prerequisite to defining Critical Quality Attributes (CQAs). The commercial route typically involves the bromination of 6-methoxy-4-nitro-1H-indazole.[1][2]
Synthesis Pathway & Impurity Logic
The following diagram illustrates the standard synthetic route and the genesis of common impurities that researchers must detect.
Caption: Synthesis workflow illustrating the origin of critical impurities (A, B, C) during the bromination of the indazole core.
Critical Quality Attributes (CQAs)
Regiopurity: The C3 position is the most electron-rich, but aggressive conditions can lead to bromination at C7 or N1.[2]
Residual Metals: If iron (Fe) or Lewis acids were used to catalyze bromination, residual metal content can poison downstream Palladium catalysts in Suzuki couplings.
Commercial Supply Landscape
This intermediate is classified as a Tier 2 Building Block —widely listed but often "make-to-order" rather than "in-stock" in multi-gram quantities.[1][2]
For Scale-up (>10g): Engage Tier 2 suppliers.[1][2] Crucial: Request a "Batch Preservation" sample (10mg) for internal validation before authorizing the full shipment.
Technical Validation Protocol (The "Self-Validating" System)
Do not rely solely on the Certificate of Analysis (COA) provided by the vendor.[1] The following protocol ensures the material meets the stringent requirements of medicinal chemistry.
QC Decision Tree
Caption: Quality Control Decision Tree for validating incoming batches of 3-Bromo-6-methoxy-4-nitro-1H-indazole.
Expectation: Distinct doublet isotopic pattern (1:1 ratio) for ⁷⁹Br/⁸¹Br at m/z 272 and 274 (M+H).[1]
Red Flag: A peak at m/z 194 indicates unreacted starting material (loss of Br).[1]
¹H-NMR (DMSO-d₆):
Key Diagnostic: The disappearance of the C3-H proton (typically a singlet around 8.0-8.2 ppm in the non-brominated precursor).[1][2]
Methoxy Group: Strong singlet at ~3.8-4.0 ppm (3H).[1][2]
Aromatic Region: Two singlets (or meta-coupled doublets) representing H5 and H7.[1][2] H7 is typically shielded by the methoxy group.
NH Proton: Broad singlet >13 ppm (exchangeable).
Handling and Storage
Light Sensitivity: Nitro-indazoles can undergo photo-degradation.[1][2] Store in amber vials wrapped in foil.
Hygroscopicity: The polar nitro/NH functionality can attract moisture. Store under Argon/Nitrogen at 2-8°C.
Safety: This compound is a potential skin sensitizer and mutagen (nitroaromatic).[2] Handle in a fume hood with double nitrile gloves.[2]
References
National Institutes of Health (NIH). (2019).[2] Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. PMC6017366.[2] Retrieved from [Link]
Google Patents. (2021).[2] CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method. Retrieved from
Organic Chemistry Portal. (2024).[2] Synthesis of Indazoles: Recent Advances. Retrieved from [Link]
Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole
Topic: Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
The 3-bromo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., ITK, SGK-1 inhibitors) and other bioactive small molecules. This application note details the synthesis of 3-bromo-6-methoxy-4-nitro-1H-indazole from 6-methoxy-4-nitro-1H-indazole .
The transformation relies on an electrophilic aromatic substitution (halogenation) at the C3 position. The substrate presents a unique "push-pull" electronic environment: the 4-nitro group strongly deactivates the ring system, while the 6-methoxy group provides necessary activation. This guide provides two validated protocols—a high-yield DMF-based method and a classic Acetic Acid method—optimized to ensure regioselectivity at C3 over the competing C7 position.
Scientific Rationale & Reaction Mechanism
Electronic Environment
C3 Position (Target): In 1H-indazoles, the C3 position is inherently nucleophilic due to the electron-rich nature of the pyrazole ring. However, the presence of the electron-withdrawing nitro group at C4 sterically crowds and electronically deactivates this site.
C7 Position (Competitor): The 6-methoxy group is an ortho/para director. It activates the C7 position (ortho to OMe) and C5 position (ortho to OMe).
Selectivity Control: Despite the activation of C7 by the methoxy group, the C3 position remains the preferred site for electrophilic attack in 1H-indazoles under controlled conditions. The use of polar aprotic solvents (like DMF) stabilizes the cationic intermediate, favoring the thermodynamic C3 product.
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision points for workup.
Caption: Reaction pathway highlighting the regioselective bromination at C3.
Experimental Protocols
Protocol A: High-Yield Method (DMF System)
Recommended for: High purity requirements and maximizing yield (>90%). This method utilizes DMF to solubilize the nitro-indazole and stabilize the transition state.
Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 10-12 mL per gram of substrate)
Base: KOH or NaOH (Optional, 1.0 equiv if basic conditions preferred, but neutral usually suffices for this substrate)
Quenching: Sodium Bisulfite (
) solution (10% aq)
Step-by-Step Procedure:
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer with 6-methoxy-4-nitro-1H-indazole.
Solvation: Add DMF and stir at room temperature (RT) until fully dissolved. The solution will likely be yellow/orange.
Cooling: Cool the reaction mixture to 0–5 °C using an ice/water bath.
Bromine Addition: Dilute bromine in a small amount of DMF (1:1 v/v). Add this solution dropwise over 30–60 minutes, maintaining the internal temperature below 10 °C.
Note: The reaction is exothermic. Rapid addition may lead to C7 by-products.
Reaction: Allow the mixture to warm to RT naturally and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot should disappear.
Quenching: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) containing 10% sodium bisulfite (to quench excess bromine).
Isolation: A yellow/orange precipitate will form. Stir for 30 minutes to ensure complete precipitation.
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF.
Drying: Dry the solid in a vacuum oven at 45–50 °C overnight.
Protocol B: Classic Method (Acetic Acid System)
Recommended for: Scalability and robustness. Acetic acid serves as both solvent and catalyst.
Buffer: Sodium Acetate (NaOAc) (1.0 equiv) – Crucial to buffer the HBr generated.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, suspend the starting material and Sodium Acetate in Glacial Acetic Acid.
Addition: Add Bromine dropwise at room temperature.
Heating: If the reaction is sluggish (due to the 4-nitro deactivation), heat the mixture to 40–60 °C for 3–6 hours.
Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator).
Neutralization: Resuspend the residue in water and neutralize with saturated
solution to pH 7–8.
Extraction/Filtration: If solid precipitates, filter and wash. If gummy, extract with Ethyl Acetate, dry over
, and concentrate.
Analytical Data & Validation
Expected Analytical Results
Upon successful synthesis, the following analytical signatures confirm the structure:
Technique
Expected Observation
Diagnostic Feature
1H NMR
Loss of singlet at ~8.0–8.2 ppm
The C3-H proton signal (typically a sharp singlet around 8.1 ppm in DMSO-d6) must be absent .
1H NMR
Retention of C5/C7 signals
Two aromatic signals (often meta-coupled doublets or broad singlets) corresponding to H5 and H7 should remain.
LC-MS
Mass Shift
M+H peak increases by ~79/81 amu (characteristic Br isotope pattern).
Appearance
Yellow to Orange Solid
Nitro-indazoles are typically colored.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
4-Nitro deactivation is too strong.
Increase temperature to 60°C (Method B) or use NBS in DMF at 80°C.
C7-Bromination
Reaction temperature too high during addition.
Ensure strict temperature control (0-5°C) during addition.
Oily Product
Residual DMF or impurities.
Recrystallize from Ethanol/Water or perform column chromatography (DCM/MeOH).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the isolation of the target compound.
References
Vertex Pharmaceuticals. (2006). 1H-pyrrolo[2,3-b]pyridines and methods for inhibition of SGK-1 kinase activity. WO2006063167A1. Link
Shanghai Institute of Materia Medica. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A. Link
ChemicalBook. (n.d.). 3-BROMO-4-NITRO-1H-INDAZOLE Synthesis Protocol. Retrieved from ChemicalBook. Link
BenchChem. (2025). Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. Link
Application
Bromination conditions for 6-methoxy-4-nitro-1H-indazole at C3 position
Application Note & Protocol Topic: Regioselective C3-Bromination of 6-methoxy-4-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of C3-Functionalized In...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Regioselective C3-Bromination of 6-methoxy-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of C3-Functionalized Indazoles
The 1H-indazole core is a privileged scaffold in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] The specific derivative, 6-methoxy-4-nitro-1H-indazole, combines key electronic features that make it a valuable starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. Functionalization of the indazole ring is critical for modulating biological activity, and the introduction of a bromine atom at the C3 position serves as a pivotal step. This creates a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse molecular libraries for drug discovery.
This document provides a detailed guide to the regioselective bromination of 6-methoxy-4-nitro-1H-indazole at the C3 position. It delves into the mechanistic principles governing the reaction's selectivity and offers two robust protocols suitable for laboratory synthesis.
Mechanistic Rationale and Regioselectivity
The primary challenge in the electrophilic substitution of 6-methoxy-4-nitro-1H-indazole is controlling the position of bromination. The outcome is determined by the cumulative electronic effects of the substituents on the indazole ring system.
Indazole Ring System : The indazole ring is an aromatic bicyclic system. The pyrazole ring is generally electron-rich and susceptible to electrophilic attack, with the C3 position being a common site for substitution.
C4-Nitro Group (-NO₂) Effect : The nitro group is a powerful electron-withdrawing group and a meta-director. It strongly deactivates the entire ring towards electrophilic attack, particularly the ortho (C3, C5) and para (C7) positions of the benzene portion. This deactivation makes forcing conditions potentially necessary.
C6-Methoxy Group (-OCH₃) Effect : The methoxy group is a strong electron-donating group and an ortho-, para-director. It activates the benzene ring, primarily at the C5 and C7 positions, making them potential competing sites for bromination.
The interplay of these effects creates a complex reactivity landscape. While the C4-nitro group deactivates C3, this position remains one of the most nucleophilic carbons on the pyrazole ring. The key to achieving C3 selectivity is to utilize conditions that favor attack at this position over the methoxy-activated C5 and C7 positions. Computational and experimental studies on related 4-nitro-1H-indazoles confirm that while C7 can be a site of bromination, C3 halogenation is also a frequently observed pathway.[3][4] The choice of brominating agent and reaction conditions is therefore critical to steer the reaction towards the desired C3-bromo product.
Caption: Competing electronic effects on the indazole ring.
Recommended Experimental Protocols
Two distinct methods are presented: a classical approach using N-Bromosuccinimide (NBS) and a modern, rapid method utilizing ultrasound irradiation.
Protocol 1: Classical C3-Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for the regioselective bromination of indazoles at the C3 position. It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), minimizing the risk of over-bromination and side reactions.
Step-by-Step Methodology:
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-nitro-1H-indazole (1.0 eq).
Dissolution : Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C.
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup :
Pour the reaction mixture into cold water.
If a precipitate forms, collect the solid by vacuum filtration.
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x volumes).
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS/bromine), followed by brine.
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-6-methoxy-4-nitro-1H-indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH
Ultrasound-assisted organic synthesis provides a significant rate enhancement, often leading to shorter reaction times, milder conditions, and improved yields.[1][5] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as an efficient bromine source in this protocol.[6]
Step-by-Step Methodology:
Reaction Setup : In a thick-walled glass vessel, combine 6-methoxy-4-nitro-1H-indazole (1.0 eq), DBDMH (1.0 eq), and sodium carbonate (Na₂CO₃) (2.0 eq).
Solvent Addition : Add ethanol (EtOH) to achieve a concentration of approximately 0.1 M.
Ultrasonication : Place the vessel in an ultrasonic cleaning bath, ensuring the water level in the bath is consistent with the reaction mixture level.
Reaction : Irradiate the mixture with ultrasound (e.g., 40 kHz/50 W) at a controlled temperature of 40 °C for 30-60 minutes.[1] Monitor the reaction by TLC.
Workup :
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3x volumes).
Purification : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired product.
Caption: General experimental workflow for C3-bromination.
Product Characterization and Troubleshooting
Characterization : The successful synthesis of 3-bromo-6-methoxy-4-nitro-1H-indazole should be confirmed using standard analytical techniques. In ¹H NMR spectroscopy, the most telling indicator is the disappearance of the singlet corresponding to the C3-H proton, which is typically observed downfield. Mass spectrometry should confirm the expected molecular weight with the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting :
Low Conversion : If the reaction stalls, consider increasing the reaction time or slightly increasing the temperature. For Protocol 1, a slight excess of NBS (up to 1.2 eq) may be beneficial.
Formation of Regioisomers : If C5 or C7-brominated isomers are observed, it indicates that the reaction conditions are too harsh or the brominating agent is too reactive. Ensure the temperature is well-controlled, especially during the addition of NBS. Using a less polar solvent can sometimes enhance selectivity for the C3 position.
Di-bromination : This occurs if an excess of the brominating agent is used. Ensure accurate stoichiometry.
Safety Precautions
Brominating agents like NBS and DBDMH are corrosive, toxic, and moisture-sensitive. Always handle them in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The workup procedure involving quenching with sodium thiosulfate should be performed carefully.
References
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31053–31057. [Link]
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. [Link]
American Chemical Society. (2025). Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. ACS Fall 2025. [Link]
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]
A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazole has been achieved. (2021). RSC Advances. [Link]
Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
An unprecedented metal-free regioselective halogenation of 2H-indazoles has been revealed. (2023). Organic & Biomolecular Chemistry. [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2010). Journal of Medicinal Chemistry. [Link]
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Chemistry of Heterocyclic Compounds. [Link]
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
Application Note: Chemoselective Reduction of the Nitro Group in 3-Bromo-6-methoxy-4-nitro-1H-indazole to Synthesize a Key Pharmaceutical Intermediate
An Application Note for the Synthesis of 4-Amino-3-bromo-6-methoxy-1H-indazole Introduction: The Strategic Importance of 4-Aminoindazoles The indazole scaffold is a privileged structure in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-Amino-3-bromo-6-methoxy-1H-indazole
Introduction: The Strategic Importance of 4-Aminoindazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted molecule, 4-Amino-3-bromo-6-methoxy-1H-indazole, is a highly functionalized intermediate, critical for the synthesis of advanced pharmaceutical compounds, including kinase inhibitors. The transformation of the 4-nitro precursor to the 4-amino derivative is a pivotal step in the synthetic route. This conversion, however, is not trivial. It demands a high degree of chemoselectivity to reduce the nitro group while preserving the synthetically valuable bromo substituent, which is susceptible to hydrodehalogenation under certain reductive conditions. This application note provides a comprehensive guide to selecting and executing an optimal reduction strategy, ensuring high yield and purity of the target amine.
Overview of Reduction Methodologies for Aromatic Nitro Compounds
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of other reducible or sensitive functional groups, such as the aryl bromide in our substrate, necessitates a careful choice of methodology.[1][2] A comparative analysis of common reduction strategies is presented below.
Catalytic Hydrogenation
Catalytic hydrogenation, typically employing hydrogen gas with a metal catalyst, is a powerful and clean reduction method.[3]
Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions due to its high efficiency.[4] However, it is notoriously effective at catalyzing the hydrogenolysis of aryl halides, making it unsuitable for our target transformation.[1]
Raney Nickel (Raney Ni): This catalyst is generally less prone to causing dehalogenation of aryl bromides and chlorides compared to Pd/C, offering a potentially viable alternative.[4]
Platinum-based Catalysts (e.g., PtO₂, Sulfided Pt/C): Platinum catalysts can be effective, and sulfided versions are specifically designed to be "poisoned" to reduce their activity towards dehalogenation, enhancing chemoselectivity.[1][2]
The primary drawback of catalytic hydrogenation is the requirement for specialized high-pressure equipment and the inherent safety risks associated with handling hydrogen gas.[3]
Metal-Mediated Reductions in Acidic Media
These "dissolving metal" reductions are classic, robust, and highly reliable methods that generally do not affect aryl halides.[1]
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds with stannous chloride in an acidic medium (typically HCl) is a mild and highly chemoselective method.[4][5] It tolerates a wide array of functional groups, including halogens, esters, and nitriles, making it an excellent candidate for this synthesis.[6][7] The reaction proceeds through a series of electron transfers from Sn²⁺.[7] A significant challenge with this method is the workup, as the formation of tin salts and oxides can lead to emulsions and purification difficulties.[7][8]
Iron (Fe): The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or hydrochloric acid, is an economical and environmentally benign option.[9][10] Iron is less toxic than tin, and the reaction is highly selective for the nitro group.[11][12] Similar to tin-based reductions, the workup can be cumbersome due to the formation of voluminous iron oxide sludge.[13]
Transfer Hydrogenation
This approach offers the benefits of hydrogenation without the need for high-pressure hydrogen gas. A hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, is used in conjunction with a catalyst (often Pd/C).[14][15] While safer, the risk of dehalogenation with palladium catalysts remains a significant concern.[16]
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds.[17][18] The reaction is typically performed in a biphasic solvent system (e.g., water/DMF or water/EtOAc) and proceeds through a radical mechanism.[19][20] It demonstrates good functional group tolerance and represents a valuable "green" chemistry alternative.[20]
Recommended Protocols and Rationale
Based on the need for high chemoselectivity to preserve the C-Br bond, we recommend Tin(II) Chloride and Iron powder as the most reliable methods. Sodium dithionite is presented as a strong alternative for those prioritizing greener reagents.
Comparative Summary of Recommended Methods
Method
Reagent & Conditions
Typical Yield
Chemoselectivity (vs. C-Br)
Key Advantages
Key Disadvantages
Protocol 1
SnCl₂·2H₂O, conc. HCl, Ethanol
>90%
Excellent
High yield, mild conditions, tolerates many functional groups.[4][7]
Difficult workup due to tin salts, reagent toxicity.[8]
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is prioritized for its high reliability and yield. Careful attention to the workup is critical for success.
Workflow Diagram: SnCl₂ Reduction
Caption: Workflow for the SnCl₂-mediated reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole.
Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl, ~37%)
Ethanol (EtOH)
Ethyl Acetate (EtOAc)
50% (w/v) Sodium Hydroxide (NaOH) solution
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).
Stir the suspension and carefully add concentrated HCl (5.0 eq). The mixture may warm slightly.
Cool the mixture in an ice bath to 0-5 °C.
Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
To the resulting residue, add water and ethyl acetate. The mixture will be strongly acidic.
Cool the biphasic mixture in an ice bath and slowly add 50% aqueous NaOH with vigorous stirring. A thick white precipitate of tin hydroxides will form. Continue adding base until the precipitate redissolves and the aqueous layer becomes clear and strongly basic (pH > 10).[8] This step is crucial for breaking up emulsions and ensuring efficient extraction.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-Amino-3-bromo-6-methoxy-1H-indazole.
Protocol 2: Reduction using Iron (Fe) Powder
This protocol is an excellent, cost-effective, and more environmentally benign alternative to the tin-based method.
General Reaction Scheme
Caption: General reduction of the 4-nitroindazole to the 4-aminoindazole.
Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
Iron powder (<325 mesh)
Ammonium Chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Ethyl Acetate (EtOAc)
Celite®
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask, add 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq), ethanol, and water (e.g., a 4:1 to 5:1 mixture).
Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq) to the stirred suspension.[9]
Heat the mixture to reflux (approx. 80-85 °C) and maintain vigorous stirring.
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature.
Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.
Purification: Purify the crude material by flash column chromatography.
Troubleshooting and Key Considerations
Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, additional reducing agent and acid (for metal reductions) can be added carefully. Ensure vigorous stirring, as these are heterogeneous reactions.
Dehalogenation: While unlikely with the recommended methods, dehalogenation can be checked for by LC-MS analysis of the crude reaction mixture. If it occurs, consider switching to a milder reagent like sodium dithionite or further optimizing reaction temperature and time.
Difficult Workup (Emulsions): For the SnCl₂ reduction, the most common issue is a persistent emulsion or a thick precipitate during basification. The key is to add enough concentrated base (e.g., 50% NaOH) to form the soluble sodium stannate complex ([Sn(OH)₄]²⁻).[8] For the iron reduction, filtering the hot mixture through Celite is essential to manage the fine iron oxide particles.
Product Stability: Aromatic amines can be susceptible to air oxidation, which may result in discoloration of the final product. It is advisable to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) if it is not to be used immediately.
References
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances.
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Ghorai, P., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
Kolli, M. K., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–Fields reaction.
Li, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 589.
ResearchGate. (2020). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]
Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
Navigating the Synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole: A Guide to N1-Position Protecting Group Strategies
For Immediate Release MUNICH, Germany – February 13, 2026 – In the intricate landscape of pharmaceutical and materials science research, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. The...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
MUNICH, Germany – February 13, 2026 – In the intricate landscape of pharmaceutical and materials science research, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. The 3-bromo-6-methoxy-4-nitro-1H-indazole scaffold is a key intermediate, rich in functionality and ripe for diverse chemical transformations. However, the reactivity of the N1-position of the indazole ring necessitates a carefully considered protecting group strategy to achieve selective modifications at other positions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the N1-position of this versatile molecule.
The Critical Role of N1-Protection
The indazole core, a bicyclic aromatic heterocycle, is a prevalent motif in a multitude of biologically active compounds.[1] Functionalization of the indazole ring is crucial for tuning the physicochemical and pharmacological properties of these molecules. Direct N-alkylation or N-arylation of the 1H-indazole often leads to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[2] For a polysubstituted indazole like 3-bromo-6-methoxy-4-nitro-1H-indazole, with its array of reactive sites, selective protection of the N1-position is paramount to prevent unwanted side reactions and to direct subsequent chemical modifications, such as cross-coupling reactions at the C3-bromo position.
Selecting the Optimal Protecting Group: A Multifactorial Decision
The choice of an appropriate protecting group is dictated by several factors, including its stability to the reaction conditions required for subsequent transformations, the ease and efficiency of its introduction and removal, and its orthogonality to other functional groups present in the molecule.[3][4][5] Given the presence of a nitro group (electron-withdrawing) and a bromo substituent on the indazole core, the selection process requires careful consideration of electronic effects and potential steric hindrance.
This guide will focus on four widely employed and effective protecting groups for the N1-position of indazoles:
tert-Butoxycarbonyl (Boc)
2-(Trimethylsilyl)ethoxymethyl (SEM)
p-Methoxybenzyl (PMB)
Tetrahydropyran (THP)
Below, we provide detailed protocols for the introduction and removal of each of these protecting groups, along with a comparative analysis to aid in the selection of the most suitable strategy for your specific synthetic route.
Experimental Protocols and Methodologies
tert-Butoxycarbonyl (Boc) Group: A Versatile and Readily Cleavable Option
The Boc group is a popular choice for protecting amines and heterocyclic NH groups due to its general stability under a wide range of conditions and its facile removal under acidic conditions.[6]
Protocol 1.1: N1-Boc Protection of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Reagents and Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 3-bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq) and a catalytic amount of DMAP.
Cool the mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the N1-Boc protected indazole.
Protocol 1.2: Deprotection of N1-Boc Group
The Boc group is typically removed under acidic conditions. However, for substrates sensitive to strong acids, milder methods have been developed.
Procedure: Dissolve the N1-Boc protected indazole in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C. Stir for 1-3 hours until deprotection is complete (monitored by TLC). Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
Method B: Mild Basic Cleavage
A highly selective method for the deprotection of N-Boc on indoles and indazoles using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature has been reported.[7] This method can be advantageous when acid-labile groups are present elsewhere in the molecule.
Procedure: Dissolve the N1-Boc protected indazole in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature for 1-3 hours.[7] Monitor the reaction by TLC. Upon completion, neutralize with a mild acid (e.g., ammonium chloride solution) and extract the product.
Table 1: Comparison of N1-Protecting Group Strategies
Protecting Group
Introduction Conditions
Deprotection Conditions
Advantages
Disadvantages
Boc
(Boc)₂O, Base (TEA, DMAP)
Acidic (TFA, HCl) or mild basic (catalytic NaOMe in MeOH)[7]
Readily available, generally high yielding protection, multiple deprotection options.
Can be labile under strongly acidic conditions used for other transformations.
Inexpensive reagents, stable to basic and organometallic reagents.
Introduces a new stereocenter, can be labile to even mildly acidic conditions.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust and Orthogonal Choice
The SEM group is known for its high stability and is particularly useful in multi-step syntheses where orthogonality is crucial.[10] It is stable to a wide array of reagents and can be selectively removed in the presence of many other protecting groups.
Protocol 2.1: N1-SEM Protection of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Reagents and Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine, Anhydrous sodium sulfate
Procedure:
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in anhydrous DMF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by silica gel column chromatography.
Protocol 2.2: Deprotection of N1-SEM Group
Method A: Fluoride-Mediated Cleavage
Reagents: Tetrabutylammonium fluoride (TBAF, 1M solution in THF).
Procedure: Dissolve the N1-SEM protected indazole in THF and add TBAF (2.0 eq). Stir at room temperature or gently heat until the reaction is complete.[8][9] Dilute with water and extract the product.
Method B: Acidic Cleavage
Reagents: Hydrochloric acid (HCl) in ethanol.
Procedure: Dissolve the protected indazole in ethanol and add a solution of aqueous HCl. Heat the mixture to reflux until deprotection is complete.[8][9]
p-Methoxybenzyl (PMB) Group: Stability and Orthogonal Removal
The PMB group offers good stability to a range of non-acidic conditions and can be removed oxidatively, providing an orthogonal deprotection strategy.[14]
Protocol 3.1: N1-PMB Protection of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Reagents and Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
p-Methoxybenzyl chloride (PMB-Cl)
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Anhydrous Acetonitrile or DMF
Procedure:
To a solution of 3-bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and PMB-Cl (1.2 eq).
Heat the mixture to reflux and stir for 12-24 hours.
After cooling to room temperature, filter the solids and concentrate the filtrate.
Purify the residue by column chromatography.
Protocol 3.2: Deprotection of N1-PMB Group
Method A: Oxidative Cleavage
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric ammonium nitrate (CAN), Dichloromethane/Water.
Procedure: Dissolve the N1-PMB protected indazole in a mixture of DCM and water. Add DDQ or CAN portion-wise and stir at room temperature until the reaction is complete. Work up by washing with aqueous sodium bicarbonate and brine.
Method B: Acidic Cleavage
Reagents: Trifluoroacetic acid (TFA).
Procedure: Stir the protected indazole in neat TFA at room temperature until deprotection is complete.[11]
Tetrahydropyran (THP) Group: An Economical and Base-Stable Option
The THP group is an acid-labile protecting group that is stable to strongly basic and nucleophilic conditions, making it a cost-effective choice for certain synthetic pathways.[13]
Protocol 4.1: N1-THP Protection of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Reagents and Materials:
3-Bromo-6-methoxy-4-nitro-1H-indazole
3,4-Dihydro-2H-pyran (DHP)
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (catalytic)
Anhydrous Dichloromethane (DCM)
Procedure:
To a solution of 3-bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in anhydrous DCM, add DHP (1.5 eq) and a catalytic amount of PPTS.
Stir the reaction mixture at room temperature for 4-12 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry, and concentrate.
Purify by column chromatography.
Protocol 4.2: Deprotection of N1-THP Group
Reagents: Hydrochloric acid (HCl) or PPTS, Methanol or Ethanol.
Procedure: Dissolve the N1-THP protected indazole in an alcoholic solvent (e.g., methanol). Add a catalytic amount of a strong acid like HCl or an acidic catalyst like PPTS.[12] Stir at room temperature until the reaction is complete. Neutralize and extract the product.
Visualization of Workflow and Orthogonality
The following diagrams illustrate the general workflow for the protection and deprotection of the indazole N1-position and the concept of orthogonal deprotection.
Caption: General workflow for N1-protection, functionalization, and deprotection.
Caption: Orthogonal deprotection of SEM and Boc groups.
Conclusion
The successful synthesis and derivatization of 3-bromo-6-methoxy-4-nitro-1H-indazole heavily rely on a well-chosen N1-protecting group strategy. Each of the discussed protecting groups—Boc, SEM, PMB, and THP—offers a unique set of advantages in terms of stability and deprotection conditions. By understanding the principles of orthogonal protection and carefully selecting the appropriate protecting group based on the planned synthetic route, researchers can efficiently access a wide range of novel indazole derivatives for applications in drug discovery and materials science.
References
Luo, G., Chen, L., & Dubinina, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
Wang, B., et al. (2011). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Green Chemistry Letters and Reviews, 4(3), 249-253. [Link]
ResearchGate. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]
Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4683-4685. [Link]
Zhang, X., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5035-5041. [Link]
ResearchGate. (n.d.). C‐3 Arylation of SEM‐protected indazole. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
ResearchGate. (2000). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
ResearchGate. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Norman, M. H., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 546-553. [Link]
Wünsch, B., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 12051-12067. [Link]
Autech. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]
Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. [Link]
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7333. [Link]
El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 283-294. [Link]
ResearchGate. (2019). Synthetic access to N-bromoethyl-nitro-indazoles and.... [Link]
Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Research and Reviews. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. [Link]
El Brahmi, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39399-39410. [Link]
Yu, J.-Q., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]
Technical Support Center: Enhancing the Yield and Purity of 3-Bromo-4-nitro-6-methoxy-1H-indazole
Welcome to the technical support guide for the synthesis of 3-bromo-4-nitro-6-methoxy-1H-indazole. As a key intermediate in pharmaceutical development, the efficient and selective synthesis of this molecule is critical.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-bromo-4-nitro-6-methoxy-1H-indazole. As a key intermediate in pharmaceutical development, the efficient and selective synthesis of this molecule is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and improve your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the 3-bromination of 4-nitro-6-methoxy-1H-indazole, providing a clear path from problem to solution.
Issue 1: Low or No Conversion to the 3-Bromo Product
Q: My reaction shows a low yield of the desired 3-bromo product, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?
A: Low conversion is a common issue, often stemming from the deactivating effects of the nitro group at the C4 position, which reduces the nucleophilicity of the indazole ring system. Here are the primary causes and actionable solutions:
Cause A: Insufficiently Reactive Brominating Agent. The electron-withdrawing nitro group makes the C3 position less susceptible to electrophilic attack.[1] Your brominating agent may not be potent enough under the chosen conditions.
Solution 1: Switch to a More Reactive System. If you are using a milder agent like N-Bromosuccinimide (NBS) without success, consider using elemental bromine (Br₂). Br₂ in a suitable solvent like acetic acid or a chloroform/acetic acid mixture is a classic and potent method for this transformation.[2]
Solution 2: Employ a Modern, Highly Efficient Reagent. Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). It is an effective bromine source for indazoles and can lead to rapid, high-yield reactions, sometimes enhanced by ultrasound.[3][4]
Cause B: Suboptimal Reaction Conditions. Temperature and reaction time are critical variables that must be carefully controlled.
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can often provide the necessary activation energy to overcome the deactivation by the nitro group. However, monitor carefully to avoid side product formation.
Solution 2: Extend Reaction Time. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] If the reaction is proceeding cleanly but slowly, extending the duration may be all that is required to drive it to completion.
Cause C: Inadequate Acid Scavenging. The bromination reaction generates HBr as a byproduct. If not neutralized, the buildup of acid can inhibit the reaction.
Solution: Add a Non-Nucleophilic Base. The inclusion of a base like sodium acetate is crucial, especially when using Br₂. It neutralizes the HBr formed, driving the equilibrium towards the product.[2]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Multiple Products (Low Regioselectivity)
Q: My crude product shows multiple spots on TLC, suggesting the formation of isomers or over-brominated species. How can I improve the selectivity for the 3-bromo position?
A: The formation of multiple products is typically due to a lack of regioselective control or the reaction being too aggressive.[3]
Cause A: Over-bromination. Using a large excess of a highly reactive brominating agent can lead to the formation of di- or even tri-brominated indazoles.
Solution: Control Stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. For highly reactive systems like Br₂, adding it dropwise as a solution over a period of time can help maintain a low concentration and prevent over-reaction.[2]
Cause B: Bromination at Other Positions. While C3 is a common site for halogenation, other positions on the indazole ring can also react, particularly the C7 position, depending on the precise substrate and conditions.[1]
Solution 1: Use a Milder Brominating Agent. N-Bromosuccinimide (NBS) is often the reagent of choice for achieving higher selectivity compared to elemental bromine. It provides a low, steady concentration of electrophilic bromine, which favors reaction at the most activated site.[6][7]
Solution 2: Optimize the Solvent. The choice of solvent can influence selectivity. Acetic acid, chloroform, and acetonitrile are commonly used.[2] Experimenting with different solvents may help favor the desired C3 isomer.
Issue 3: Difficulty in Product Purification
Q: I've successfully brominated the indazole, but I'm struggling to isolate a pure product. What are the best purification strategies?
A: Purification challenges often arise from the similar polarity of the product and unreacted starting material or isomeric byproducts.[5]
Cause A: Co-elution of Impurities in Column Chromatography. The product and key impurities may have very similar Rf values, making separation difficult.
Solution 1: Optimize the Eluent System. Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.
Solution 2: Precipitation/Recrystallization. If the crude product is a solid, attempt to purify it by precipitation or recrystallization. After concentrating the reaction mixture, adding water can cause the organic product to precipitate, which can then be collected by filtration.[2] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly enhance purity.
Cause B: Product is an Inseparable Solid Mixture.
Solution: Re-evaluate the Reaction Conditions. The most effective way to simplify purification is to improve the reaction's cleanliness. Refer back to the solutions for Issue 2 to minimize the formation of impurities from the outset. A cleaner reaction leads to a simpler purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the 3-bromination of indazole?
A: The reaction is an electrophilic aromatic substitution. The indazole ring acts as a nucleophile and attacks an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). The electron-withdrawing nitro and methoxy groups on the benzene portion of the molecule influence the electron density of the pyrazole ring. The C3 position is often susceptible to this type of electrophilic attack. The reaction proceeds through a charged intermediate (a sigma complex), which then loses a proton (H⁺) to restore aromaticity, yielding the 3-bromo-indazole.
Simplified Mechanism Overview
Caption: Key steps in the electrophilic bromination of indazole.
Q2: Which brominating agent is best: Br₂, NBS, or DBDMH?
A: The "best" agent depends on your specific goals regarding yield, safety, and selectivity.
Q3: What are the primary safety precautions for this reaction?
A: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care. Have a quenching agent (e.g., sodium thiosulfate solution) readily available.[3]
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin.[9]
Solvents: Chloroform is a suspected carcinogen. Acetic acid is corrosive. Handle all organic solvents with care.
Optimized Experimental Protocols
Protocol 1: Classical Bromination using Br₂
This protocol is adapted from established methods for the bromination of nitroindazoles.[2]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-nitro-6-methoxy-1H-indazole (1 equivalent) and sodium acetate (1 equivalent).
Solvent Addition: Add a mixture of acetic acid and chloroform (1:1 v/v).
Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 25 °C using a water bath.
Reaction Monitoring: Stir the mixture for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvents.
Purification: Add water to the resulting solid residue. Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Dry the product under vacuum. If necessary, further purify by column chromatography (Hexane:Ethyl Acetate).
Protocol 2: Selective Bromination using NBS
This protocol is a milder alternative designed to improve selectivity and ease of handling.
Reaction Setup: To a round-bottom flask, add 4-nitro-6-methoxy-1H-indazole (1 equivalent) and N-Bromosuccinimide (1.1 equivalents).
Solvent Addition: Add anhydrous acetonitrile as the solvent.
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (typically 4-12 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate).
References
Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
Optimizing a Lab-Friendly Radical Bromination Reaction. Liberty University Research Week. Available at: [Link]
The Bromination of 2H-indazoles. ResearchGate. Available at: [Link]
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
N - Bromosuccinimide (NBS) reagent application & mechanism. YouTube. Available at: [Link]
N-Bromosuccinimide. Wikipedia. Available at: [Link]
Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia. Available at: [Link]
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. Available at: [Link]
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. Available at: [Link]
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E. Available at: [Link]
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry. Available at: [Link]
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Solubility issues with 3-Bromo-6-methoxy-4-nitro-1H-indazole in organic solvents
Technical Support Center: 3-Bromo-6-methoxy-4-nitro-1H-indazole Welcome to the technical support center for 3-Bromo-6-methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Bromo-6-methoxy-4-nitro-1H-indazole
Welcome to the technical support center for 3-Bromo-6-methoxy-4-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this important chemical intermediate. We will explore the underlying reasons for these issues and provide practical, field-proven troubleshooting strategies to ensure the success of your experiments.
The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of pharmacological activities.[1] 3-Bromo-6-methoxy-4-nitro-1H-indazole, with its specific functional groups, offers multiple reaction sites for creating diverse molecular architectures, making it a valuable building block.[1] However, its unique structure also presents significant solubility challenges. This guide provides a systematic approach to overcoming these hurdles.
Physicochemical Properties Overview
Understanding the physicochemical properties of a compound is the first step in predicting and addressing its solubility behavior. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its structural components and data on closely related analogs.
Property
Predicted Value / Information
Rationale & Impact on Solubility
Molecular Formula
C₈H₆BrN₃O₃
-
Molecular Weight
272.06 g/mol
A moderate molecular weight.
Structure
Indazole Core, Bromo, Methoxy, Nitro Groups
The planar, heterocyclic indazole ring can lead to strong π-π stacking in the crystal lattice, increasing the energy required for solvation.[2]
Calculated LogP
~2.0 - 3.0 (Estimate)
The brominated aromatic core suggests lipophilicity, while the nitro and indazole N-H groups add polarity. This bifunctional nature can complicate solvent selection.[3]
Topological Polar Surface Area (TPSA)
~88 Ų (Estimate for nitro-indazoles)
A significant TPSA, driven by the nitro group and indazole nitrogens, indicates strong polar interactions and hydrogen bonding potential.[4]
Hydrogen Bond Donors
1 (Indazole N-H)
Can interact with hydrogen bond acceptor solvents.[3]
Can interact with protic solvents or other hydrogen bond donors.[3]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your work. The solutions are presented in a question-and-answer format to provide direct and actionable advice.
Question 1: My 3-Bromo-6-methoxy-4-nitro-1H-indazole won't dissolve in standard non-polar or moderately polar solvents like hexanes, ethyl acetate, or dichloromethane (DCM). What is the scientific reason for this, and what should I try next?
Answer: This is a common and expected observation. The low solubility in these solvents is due to a mismatch in polarity and the compound's strong crystal lattice energy. The planar indazole structure, combined with intermolecular hydrogen bonding (from the N-H group) and strong dipole-dipole interactions (from the nitro group), creates a highly stable solid state.[2] Solvents like DCM and ethyl acetate lack the strength to effectively break down this lattice.
Recommended Action Plan:
Switch to Polar Aprotic Solvents: Your first choice should be high-polarity aprotic solvents. We recommend starting with:
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating polar, heterocyclic compounds.[2]
Gentle Heating: If solubility is still limited at room temperature, gentle warming of the mixture (e.g., to 40-50°C) can provide the necessary energy to overcome the lattice forces.[5] Always monitor for any color change that might indicate decomposition.
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.
Question 2: I successfully dissolved the compound in DMSO for my biological assay, but it crashed out of solution when I diluted it into my aqueous phosphate-buffered saline (PBS). How can I maintain solubility in my final assay medium?
Answer: This phenomenon, known as "precipitation upon dilution," is a classic problem when transitioning from a high-concentration organic stock solution to a predominantly aqueous medium.[6] The compound is soluble in 100% DMSO but sparingly soluble in aqueous buffers. When diluted, the percentage of the organic co-solvent drops below the threshold required to keep the compound in solution.
Recommended Action Plan:
Optimize the Co-solvent Ratio: Determine the maximum tolerable percentage of DMSO in your assay. Many cell-based assays can tolerate 0.5-1% DMSO without significant toxicity. The goal is to find a final concentration of your compound that remains soluble at this DMSO percentage.
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a solution with a higher buffer content (e.g., 1:10 DMF:PBS), and then perform subsequent dilutions from this intermediate stock.[6] This gradual change in solvent environment can sometimes prevent shocking the compound out of solution.
Use of Surfactants or Excipients: For in-vitro assays, consider including a low concentration of a biocompatible non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer. These can form micelles that help solubilize hydrophobic compounds. Note: Always run a vehicle control to ensure the surfactant does not interfere with your assay.
Question 3: I'm noticing that different batches of 3-Bromo-6-methoxy-4-nitro-1H-indazole from the same supplier show different solubility behaviors. Why is this happening?
Answer: Batch-to-batch variability in solubility is almost always attributable to differences in the compound's solid-state properties, not its chemical structure.[2] Key factors include:
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility and dissolution rate.
Particle Size and Surface Area: A batch with smaller particles (greater surface area) will dissolve faster than a batch with larger crystals, even if their thermodynamic solubility is the same.
Presence of Amorphous Content: An amorphous (non-crystalline) solid will be more soluble—and dissolve faster—than its crystalline counterpart.
Recommended Action Plan:
Standardize Your Dissolution Protocol: Always use the same procedure (solvent, temperature, mixing time, etc.) to dissolve each batch. This will help you distinguish true solubility differences from kinetic effects.
Characterize Your Batches (If Possible): If this compound is critical to your research, consider analytical techniques like X-ray Powder Diffraction (XRPD) to check for polymorphism or Differential Scanning Calorimetry (DSC) to assess crystallinity.
Consult Your Supplier: Contact the supplier's technical support with the specific batch numbers. They may have data on the physical properties of each lot.
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to addressing solubility issues with 3-Bromo-6-methoxy-4-nitro-1H-indazole.
Caption: Systematic workflow for troubleshooting solubility.
Protocol 1: General Procedure for Solubility Testing
This protocol uses the shake-flask method to determine thermodynamic solubility.[3]
Preparation: Add an excess amount of solid 3-Bromo-6-methoxy-4-nitro-1H-indazole to a series of glass vials (enough so that undissolved solid remains at the end).
Solvent Addition: Dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials. Recommended test solvents include DMSO, DMF, acetone, acetonitrile, methanol, and tetrahydrofuran (THF).
Equilibration: Seal the vials tightly to prevent evaporation. Place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.
Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute this sample with a suitable mobile phase and analyze the concentration using a validated analytical method like HPLC-UV. Calculate the solubility in mg/mL or mol/L.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around starting solvent for dissolving 3-Bromo-6-methoxy-4-nitro-1H-indazole?A: Based on its structural properties, DMSO (Dimethyl Sulfoxide) is the most reliable starting solvent. Its high polarity and strong ability to accept hydrogen bonds make it well-suited to overcome the compound's significant crystal lattice energy.[2][7] DMF is a close second.
Q2: How should I prepare a 10 mM stock solution in DMSO for biological screening?A:
Calculate the required mass: The molecular weight is ~272.06 g/mol . For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need: 0.010 mol/L * 0.001 L * 272.06 g/mol = 0.00272 g = 2.72 mg.
Weigh 2.72 mg of the compound into a clean, dry vial.
Add 1.0 mL of high-purity, anhydrous DMSO.
Vortex thoroughly. If needed, gently warm the vial in a 40-50°C water bath or sonicate for 5-10 minutes until all solid is dissolved.
Store the stock solution appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Q3: What are the primary safety precautions I should take when handling this compound?A: While a specific Safety Data Sheet (SDS) for 3-Bromo-6-methoxy-4-nitro-1H-indazole is not readily available, we can infer hazards from similar nitroaromatic and brominated heterocyclic compounds.[8][9][10]
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.
Solvents: Handle flammable organic solvents in a fume hood and away from ignition sources. DMSO can enhance the absorption of other chemicals through the skin, so extra care should be taken to avoid skin contact.
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
References
Anonymous. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]
MST.edu. (n.d.). Aromatic Nitro Compounds. Missouri S&T. Available from: [Link]
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Teikyo University. (n.d.).
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available from: [Link]
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
Wikipedia. (n.d.). Nitrobenzene. Wikipedia. Available from: [Link]
PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
J-GLOBAL. (n.d.). 3-Bromo-4-nitro-1H-indazole | Chemical Substance Information. J-GLOBAL. Available from: [Link]
El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260.
Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents.
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]
The Royal Society of Chemistry. (2013).
NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST WebBook. Available from: [Link]
Minimizing side reactions during reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Welcome to the dedicated technical support guide for the selective reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole to its corresponding amine, 4-Amino-3-bromo-6-methoxy-1H-indazole. This resource is tailored for resea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the selective reduction of 3-Bromo-6-methoxy-4-nitro-1H-indazole to its corresponding amine, 4-Amino-3-bromo-6-methoxy-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique electronic and steric arrangement of this substrate—featuring an electron-withdrawing nitro group, a labile bromo substituent, and an electron-donating methoxy group on a sensitive indazole core—presents a distinct set of challenges.
This guide moves beyond generic protocols to provide in-depth, field-tested insights into minimizing side reactions and maximizing the yield and purity of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.
Question 1: I'm observing a significant amount of a debrominated side product in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
This is the most common and anticipated side reaction for this substrate. The C-Br bond at the 3-position of the indazole ring is susceptible to reductive cleavage, a process known as hydrodehalogenation. This is particularly problematic when using certain catalytic hydrogenation methods.
Root Cause Analysis:
Catalyst Choice: Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst that is well-known to promote the cleavage of aryl halides.[1][2] The mechanism involves oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis.
Reaction Conditions: Elevated hydrogen pressure, high temperatures, and prolonged reaction times can all increase the incidence of hydrodehalogenation.
Troubleshooting & Mitigation Strategies:
Switch Your Catalyst: Avoid Pd/C. The preferred catalyst for substrates prone to dehalogenation is Raney Nickel .[1][2] It is generally less aggressive towards aryl halides while still being effective for nitro group reduction. Sulfided platinum on carbon (Pt/C) is another excellent alternative known to suppress dehalogenation.[1]
Move to Metal/Acid Systems: These classic methods are highly reliable for preserving aryl halides.
Stannous Chloride (SnCl₂·2H₂O): This is an excellent choice for achieving high chemoselectivity. It operates through a non-catalytic pathway, thus avoiding the mechanisms that lead to dehalogenation.[3][4][5] It is effective in alcoholic solvents like ethanol or methanol.
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a robust, cost-effective, and scalable method that does not typically cause dehalogenation.[6][7] The reaction of iron with acid generates hydrogen in situ for the reduction.[8]
Optimize Catalytic Hydrogenation Conditions (If you must use it):
Lower Hydrogen Pressure: Use atmospheric pressure (balloon) instead of a high-pressure vessel.
Control Temperature: Run the reaction at room temperature if possible.
Monitor Closely: Follow the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-reduction.
Question 2: My reaction is sluggish or incomplete, and I see multiple spots on my TLC, including what might be reaction intermediates. What's happening?
Answer:
Incomplete reduction points to issues with reagent activity, stoichiometry, or reaction conditions. The presence of intermediates suggests that the six-electron transfer required to convert the nitro group (-NO₂) to an amine (-NH₂) is stalling.
Root Cause Analysis:
Inactive Reagents: Metal powders (Fe, Zn) can oxidize on the surface, reducing their reactivity. Stannous chloride can hydrolyze or oxidize over time. Catalysts can be poisoned.
Insufficient Reducing Agent: The reduction is a stoichiometric process. An inadequate amount of the reducing agent will lead to incomplete conversion and the formation of intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species.
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the reagent or catalyst.
Troubleshooting & Mitigation Strategies:
Ensure Reagent Activity:
For metal/acid reductions, use fresh, finely powdered metals. Pre-activation of the metal (e.g., washing with dilute HCl) can sometimes be beneficial.
Use a fresh bottle of SnCl₂·2H₂O.
For catalytic hydrogenations, ensure your catalyst is not old or poisoned by sulfur or other contaminants from previous reactions.
Increase Stoichiometry: For SnCl₂ or Fe reductions, a significant excess of the metal reagent (typically 3-5 equivalents) is required to drive the reaction to completion.
Optimize Reaction Conditions:
Temperature: Gently heating the reaction (e.g., to 50-70°C) can significantly increase the rate, especially for metal/acid systems.[9]
Solvent: For catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid to a solvent like THF can improve reaction rates.
Consider Alternative Reductants:Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for nitro group reduction that is compatible with many functional groups.[9]
Potential Reaction Pathways
The following diagram illustrates the desired reaction alongside the primary side reactions of debromination and incomplete reduction.
Caption: Desired reduction pathway and major side reactions.
Frequently Asked Questions (FAQs)
Q: Is the methoxy group at the 6-position susceptible to cleavage during the reduction?
A: Generally, no. Aryl methyl ethers are quite stable under the standard conditions used for nitro group reduction. Cleavage of these ethers typically requires harsh, strongly acidic conditions (e.g., refluxing with HBr or using Lewis acids like BBr₃), which are not employed in these protocols.[10][11][12] Standard Fe/HCl or SnCl₂ in ethanol will not affect the methoxy group.
Q: Can the indazole ring itself be reduced or opened during this reaction?
A: The indazole ring is a stable aromatic heterocycle. Under the conditions discussed for selective nitro group reduction (catalytic hydrogenation at moderate pressure, metal/acid systems), the indazole core is stable and will not undergo reduction or ring-opening. More forcing hydrogenation conditions (high pressure/temperature) could potentially reduce the benzene portion of the ring system, but this is not a concern for this specific transformation.
Q: Which reducing agent offers the best balance of selectivity, cost, and ease of workup for this specific molecule?
A: This depends on the scale and specific laboratory constraints. Here is a comparative summary:
Reducing System
Selectivity (vs. Debromination)
Cost
Workup Complexity
Key Considerations
SnCl₂·2H₂O / EtOH
Excellent
Moderate
Moderate (Tin salt removal)
Highly reliable and chemoselective.[3][4] Requires basic workup to precipitate tin hydroxides.
Fe / NH₄Cl or HCl
Excellent
Low
High (Iron sludge removal)
Very cost-effective for large scale.[6] Filtration of fine iron sludge can be challenging.
H₂ / Raney Nickel
Good to Excellent
Moderate
Low
Cleaner reaction profile than metal/acid.[1][2] Requires hydrogenation equipment.
H₂ / Pd/C
Poor
Low
Low
Not recommended due to high risk of debromination.[1][2]
Q: How should I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material, the desired amine product, and potential side products. A 1:1 mixture of ethyl acetate and hexanes is often a good starting point. The product, being an amine, will be significantly more polar than the starting nitro compound and should have a lower Rf value. Staining with ninhydrin can help visualize the amine product if it is not UV-active. For more precise monitoring, especially for tracking the formation of multiple byproducts, LCMS is ideal.
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂)[3][5]
This method is highly recommended for its excellent chemoselectivity in preserving the bromo substituent.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
Workup:
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Add water and cool the mixture in an ice bath.
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution to basify the mixture to pH > 8. This will precipitate tin salts as a white solid.
Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)
A cost-effective and robust method suitable for larger scales.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Bromo-6-methoxy-4-nitro-1H-indazole (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH/H₂O mixture).
Reagent Addition: Add iron powder (Fe, 5.0-10.0 eq) and ammonium chloride (NH₄Cl, 5.0-10.0 eq).
Heating: Heat the mixture to reflux (70-80 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor by TLC.
Workup:
Cool the reaction mixture to room temperature.
Filter the hot suspension through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol or methanol.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude amine.
References
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Falck, J. R., et al. (2001). Differential Cleavage of Arylmethyl Ethers: Reactivity of 2,6‐Dimethoxybenzyl Ethers. ChemInform. [Link]
ResearchGate. (2011). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]
ResearchGate. (n.d.). Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl2 in various alcohols. [Link]
Royal Society of Chemistry. (2025). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. [Link]
PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]
Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Topic: Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole Content Type: Technical Support Center / Troubleshooting Guide Case ID: IND-4NO2-ALK-001 Status: Open Severity: High (P...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low conversion rates in N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole
Content Type: Technical Support Center / Troubleshooting Guide
Case ID: IND-4NO2-ALK-001
Status: Open
Severity: High (Process Bottleneck)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The N-alkylation of 3-Bromo-6-methoxy-4-nitro-1H-indazole presents a "perfect storm" of synthetic challenges. The substrate combines significant steric hindrance (3-bromo) with profound electronic deactivation (4-nitro).[1] Users typically report <10% conversion or stalled reactions when applying standard indazole alkylation protocols (e.g.,
/Acetone).
This guide addresses the root cause: the nucleophilic passivation of the indazole anion. The 4-nitro group, acting as a powerful electron-withdrawing group (EWG), stabilizes the negative charge on the nitrogen to such a degree that it becomes a reluctant nucleophile. Successful conversion requires a shift from "mild" conditions to "forcing" conditions that destabilize the anion or increase the electrophilicity of the alkylating agent.
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure mode.
Caption: Diagnostic logic for identifying the root cause of alkylation failure. Blue nodes indicate start, Red/Yellow indicate failure states, and Green indicates corrective actions.
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "I am using Potassium Carbonate (
) in DMF, but the starting material remains unchanged."
Diagnosis: Insufficient Deprotonation / Ion Pairing.
The 4-nitro group lowers the pKa of the indazole NH (estimated pKa ~10-11), making it easy to deprotonate. However, the resulting anion is highly stabilized and "tightly" paired with the potassium cation, reducing its reactivity. Furthermore, the 3-bromo group adds steric bulk, hindering the approach of the electrophile.
Corrective Action:
Switch to Cesium Carbonate (
): The "Cesium Effect" is critical here. The larger Cesium radius forms a looser ion pair with the indazole anion compared to Potassium, increasing the nucleophilicity of the nitrogen [1].
Upgrade to Sodium Hydride (NaH): If carbonate bases fail, use NaH (60% in oil) in anhydrous DMF or THF. This ensures irreversible deprotonation. Warning: NaH + DMF can be hazardous at high temperatures; quench carefully.
Issue 2: "The reaction stalls at 40-50% conversion."
Diagnosis: Nucleophilic Passivation (Electronic Deactivation).
The 4-nitro and 3-bromo substituents are both electron-withdrawing.[1] This reduces the electron density on the nitrogen atoms, making the
attack on the alkyl halide sluggish. The reaction rate is likely so slow at room temperature that it effectively stalls.
Corrective Action:
Increase Temperature: This reaction has a high activation energy. Heat the reaction to 60°C – 90°C .
Add Iodide Source: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) or NaI.[1] This generates the more reactive alkyl iodide in situ (Finkelstein reaction), which reacts faster with the poor indazole nucleophile.
Issue 3: "I am getting a mixture of N1 and N2 isomers. How do I favor N1?"
Diagnosis: Competing Steric and Electronic Effects.[2][3][4]
N1 Preference: The 3-Bromo group sterically hinders the N2 position (which is proximal to C3), generally favoring N1 alkylation [2].
N2 Risk: However, the 4-nitro group is electronically distinct. While 7-nitro groups strongly direct to N2 [3], a 4-nitro group primarily deactivates the ring.[1] If the electrophile is small (e.g., MeI), N2 alkylation may still occur.
Corrective Action:
Thermodynamic Control: N1-alkylindazoles are generally the thermodynamic product.[1][3] Run the reaction at higher temperatures (
) to allow equilibration, or use conditions that favor the thermodynamic product (e.g., NaH/THF) [1].
Avoid Protic Solvents: Do not use alcohols, as hydrogen bonding can alter the nucleophilicity ratio between N1 and N2.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (For High Conversion)
Recommended for difficult substrates like 4-nitroindazoles.[1]
Parameter
Condition
Rationale
Solvent
Anhydrous DMF (N,N-Dimethylformamide)
High dielectric constant dissociates ion pairs; dissolves nitro-indazole.[1]
Base
(2.0 equiv)
Cesium effect promotes loose ion pairing and higher reactivity [1].
Temperature
80°C
Overcomes the high activation energy of the deactivated nucleophile.
Additive
TBAI (0.1 equiv)
Catalyzes reaction via in situ alkyl iodide formation.
Part 4: Comparative Data (Base & Solvent Screen)[1]
The following table summarizes typical conversion rates for electron-deficient indazoles (based on internal application data and literature precedents [1, 2]).
Good selectivity (N1), but requires dry conditions.
5
DBU
MeCN
80°C
40%
70:30
Organic bases often insufficient for this substrate.
Part 5: Mechanism of Deactivation
Understanding why the reaction fails is key to fixing it.
Caption: Mechanistic pathway highlighting the stabilization of the anion by the 4-nitro and 3-bromo groups, which increases the activation energy for the alkylation step.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Beilstein J. Org.[1][3][4][6] Chem. 2021, 17, 1939–1951.[3][7][8]
[Link]
Key Insight: Establishes the superiority of NaH/THF and Cs2CO3/DMF for electron-deficient indazoles.[1]
Development of a selective and scalable N1-indazole alkylation.
RSC Adv., 2024, 14, 6367–6373.[9]
[Link]
Key Insight: Discusses thermodynamic control and steric influence on N1 vs N2 selectivity.
Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives.
J. Org. Chem. 2022, 87, 9, 5603–5616.
[Link]
Key Insight: Details the electronic impact of nitro groups at different positions (4, 5, 6, 7) on indazole reactivity.[1][2][3][4][6][10]
Comparative Reactivity Guide: 3-Bromo- vs. 3-Iodoindazole Derivatives
Topic: Comparative Reactivity of 3-Bromo vs 3-Iodo Indazole Derivatives Content Type: Publish Comparison Guide [1] Executive Summary: The C3 Functionalization Gateway For medicinal chemists, the indazole scaffold is a "p...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity of 3-Bromo vs 3-Iodo Indazole Derivatives
Content Type: Publish Comparison Guide
[1]
Executive Summary: The C3 Functionalization Gateway
For medicinal chemists, the indazole scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Axitinib) and varying receptor modulators. The C3 position is a critical vector for expanding chemical space. However, the choice between 3-bromoindazole and 3-iodoindazole precursors is rarely arbitrary; it dictates the synthetic strategy, condition severity, and orthogonal selectivity.
This guide objectively compares these two derivatives, providing experimental evidence to support decision-making in drug discovery workflows.
Quick Comparison Matrix
Feature
3-Iodoindazole Derivatives
3-Bromoindazole Derivatives
C-X Bond Energy
~57 kcal/mol (Weaker, more reactive)
~66 kcal/mol (Stronger, less reactive)
Pd-Oxidative Addition
Fast (Rate-limiting step is often transmetallation)
Slower (Rate-limiting step is often oxidative addition)
Lithium-Halogen Exchange
Rapid at -78°C with n-BuLi or i-PrMgCl
Requires t-BuLi or elevated temps; slower exchange
Scale-up, harsh conditions, cost-sensitive early intermediates
Synthesis of Precursors: Accessibility & Yields
Before reactivity can be compared, accessibility must be established. 3-Iodoindazoles are often easier to synthesize in high purity under mild conditions compared to their bromo-analogues, which may require harsh brominating agents.
Pathway A: 3-Iodoindazole Synthesis (Recommended)
Method: Direct iodination using Iodine (
) and Potassium Hydroxide (KOH).
Mechanism: Electrophilic aromatic substitution via an iodonium intermediate, facilitated by the basic deprotonation of N1.
Typical Yield: 85–98%
Advantage: High regioselectivity for C3; rarely touches the benzene ring (C4-C7).
Pathway B: 3-Bromoindazole Synthesis[3]
Method: Bromination with Bromine (
) in Acetic Acid/NaOAc or NBS.
Mechanism: Electrophilic bromination.
Typical Yield: 70–85%
Challenge: Regioselectivity can be an issue on electron-rich indazoles; over-bromination is possible.
Palladium-Catalyzed Cross-Coupling: The Core Comparison
The most distinct difference lies in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Reactivity Hierarchy & Sequential Coupling
The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond. This property is exploited in sequential cross-coupling strategies.[1]
Experiment: If a molecule contains both 3-I and 6-Br (e.g., 6-bromo-3-iodoindazole), the 3-I position can be selectively coupled first using mild conditions, leaving the 6-Br intact for a second reaction.
Suzuki-Miyaura Coupling Performance[5]
3-Iodoindazoles:
Catalyst: Standard Pd(
) or Pd(dppf).
Base/Solvent:
or in DME/Water.
Temperature: 60–80°C.
Outcome: High yields (>90%). Works well even with unprotected (free NH) indazoles if base concentration is managed.
3-Bromoindazoles:
Catalyst: Requires more active systems like Pd(OAc)
/SPhos or XPhos Pd G2.
Conditions: Often requires microwave irradiation at 120–140°C or reflux in dioxane for 12+ hours.
Outcome: Yields are variable (50–80%). Unprotected derivatives may suffer from catalyst poisoning due to the harsher conditions required to break the C-Br bond.
Metal-Halogen Exchange (Lithiation)
For introducing electrophiles other than aryl groups (e.g., formylation with DMF, carboxylation with
), metal-halogen exchange is the method of choice.
The "Self-Validating" Protocol: 3-Iodo Exchange
The 3-iodo derivative is superior here because the Iodine-Lithium exchange is faster than the rate of deprotonation or nucleophilic attack on the ring.
Protocol: C3-Formylation of N-Boc-3-Iodoindazole
Preparation: Dissolve N-Boc-3-iodoindazole (1.0 eq) in anhydrous THF. Cool to -78°C under Argon.
Exchange: Add i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi (1.1 eq) dropwise.
Validation Point: The exchange is complete within 5–10 minutes for Iodo. (Bromo would require 30-60 mins or warmer temps, risking Boc cleavage).
Quench: Add anhydrous DMF (3.0 eq). Stir for 30 mins at -78°C.
Workup: Warm to RT, quench with sat.
.
Result: 3-Formylindazole is obtained. Using 3-bromoindazole often leads to incomplete exchange or "dance" reactions (halogen migration) if temperatures are raised too high.
Decision Matrix: When to Use Which?
Scenario
Recommended Derivative
Scientific Rationale
Complex Substrate (Late Stage)
3-Iodo
Milder conditions preserve sensitive functional groups on the rest of the molecule.
Sequential Coupling Needed
3-Iodo
Allows "programmed" reactivity (react I first, then Br/Cl later).
Cost-Sensitive Scale Up
3-Bromo
Significant cost savings on kg scale; harsh conditions are acceptable in process chem.
Unprotected (NH) Indazole
3-Iodo
Lower temps prevent N-metalation interference/poisoning of the Pd catalyst.
Reaction with t-BuLi
3-Bromo
t-BuLi is strong enough to exchange Br efficiently; Iodo might be "too" reactive (Wurtz coupling side products).
References
BenchChem. (2025).[2][3][4][5] A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6. Link
Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Link
ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Link
Unibrom. (2025). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Link
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Link
Personal protective equipment for handling 3-Bromo-6-methoxy-4-nitro-1H-indazole
Executive Summary: The "Precautionary Principle" in Action Handling 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) requires a safety protocol that transcends generic SDS recommendations. As a functionalized ni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Precautionary Principle" in Action
Handling 3-Bromo-6-methoxy-4-nitro-1H-indazole (CAS: 1000341-13-8) requires a safety protocol that transcends generic SDS recommendations. As a functionalized nitro-indazole, this compound presents a triad of risks: acute toxicity (characteristic of nitro-heterocycles), chemical reactivity (labile bromine), and electrostatic sensitivity (dry nitro powders).
This guide replaces standard "check-the-box" safety with a risk-based operational strategy , ensuring data integrity and personnel safety during synthesis and screening workflows.
Part 1: Critical Hazard Profile & Mechanism
To select the right PPE, we must understand the causality of the hazard.
Functional Group
Hazard Mechanism
Operational Implication
Nitro (-NO₂)
Redox Cycling & Sensitization: Nitro groups can undergo enzymatic reduction in vivo, leading to reactive intermediates (nitroso/hydroxylamine) that modify DNA/proteins.
Strict Inhalation Control: Treat dust as a potential mutagen/sensitizer. Use static-dissipative tools.
Bromo (-Br)
Alkylating Potential: The C-Br bond, while aromatic, activates the scaffold for cross-coupling. In biological systems, it can act as a weak alkylator or irritant.
Contact Barrier: Skin absorption must be zero. Double-gloving is mandatory to prevent permeation.
Indazole Core
Pharmacological Activity: As a kinase inhibitor scaffold, it is designed to bind enzymes with high affinity.
Unknown Potency: Treat as a high-potency API (HPAPI) until IC50 data proves otherwise.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. This matrix defines the Barrier of Protection (BoP) required for specific unit operations.
PPE Component
Specification
Scientific Rationale
Hand Protection
Double Nitrile (ASTM D6319) • Inner: 4 mil (Blue/White)• Outer: 5-8 mil (Purple/Black)• Alternative: Silver Shield® (Laminate) for >30 min solvent work.
Permeation Lag Time: Nitro-aromatics can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator and extends breakthrough time.
Respiratory
Engineering Control Primary: Class II, Type A2 Biosafety Cabinet or Fume Hood.PPE Secondary: N95/P100 (if outside hood).
Aerosol Containment: Fine powders aerosolize during weighing. The nitro group increases the risk of respiratory sensitization.
Eye/Face
Chemical Goggles (ANSI Z87.1+) Note: Safety glasses are inadequate for powders.
Mucosal Protection: Goggles seal the orbital area against floating dust particles that glasses allow to bypass.
Body
Tyvek® Lab Coat (Disposable) with elastic cuffs.
Particulate Trap: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Tyvek repels particulates.
Part 3: Operational Protocol (Step-by-Step)
This protocol utilizes a "Zone of Control" approach to minimize contamination spread.
Workflow Visualization: Weighing & Solubilization
Figure 1: Safe handling workflow emphasizing static control and aerosol minimization.
Detailed Methodology
1. Static Neutralization (Critical for Nitro-Indazoles):
Why: Dry nitro-heterocycles can accumulate static charge, leading to "fly-away" powder (exposure risk) or spark discharge (ignition risk).
Protocol: Pass an anti-static gun (e.g., Zerostat) over the vial and spatula before opening. Use ceramic or Teflon-coated spatulas ; avoid metal-on-glass friction.
2. The "Wet-Wetting" Technique for Solubilization:
Why: Adding solvent directly onto a pile of hydrophobic powder creates a "dust puff."
Protocol:
Place the weigh boat/vial in the hood.
Gently add the solid.
Add the solvent (e.g., DMSO) down the side of the vessel wall , allowing it to wash over the solid slowly. This suppresses dust generation immediately.
3. Decontamination:
Self-Validation: After handling, wipe the work surface with a white chemically resistant wipe soaked in methanol. If the wipe turns yellow (characteristic of nitro compounds), your containment failed—review your technique.
Part 4: Disposal & Emergency Response
Waste Classification:
Stream:Halogenated Organic Waste (Due to Bromine content).
Segregation: Do NOT mix with strong oxidizers or strong bases (risk of nucleophilic aromatic substitution leading to exothermic runaway).
Spill Response (Solid):
Evacuate the immediate 3-meter radius.
Don PPE: Full goggles, double gloves, N95.
Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust.
Scoop: Use a plastic scoop (non-sparking). Do not dry sweep.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole (Analogous Hazard Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.